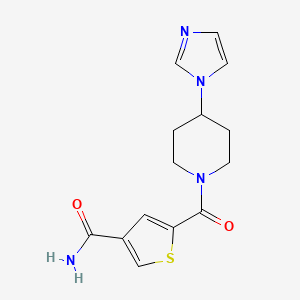
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide, also known as ITCA 650, is a novel drug candidate that has been developed for the treatment of type 2 diabetes mellitus. This drug is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) that has been designed to provide sustained glycemic control with a single subcutaneous injection.
作用機序
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 works by activating the GLP-1 receptor, which is a key regulator of glucose homeostasis. GLP-1 is a hormone that is secreted by the intestines in response to food intake. It stimulates insulin secretion, inhibits glucagon secretion, and slows gastric emptying, which leads to a reduction in blood glucose levels. This compound 650 is a long-acting GLP-1 RA that provides sustained activation of the GLP-1 receptor, leading to improved glycemic control.
Biochemical and Physiological Effects
This compound 650 has been shown to improve glycemic control by reducing fasting and postprandial glucose levels. It also reduces body weight by decreasing appetite and increasing satiety. In addition, this compound 650 has been shown to improve cardiovascular risk factors, including blood pressure and lipid levels.
実験室実験の利点と制限
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has several advantages for lab experiments. It is a long-acting GLP-1 RA that provides sustained activation of the GLP-1 receptor, which allows for the study of the drug's pharmacokinetics and pharmacodynamics over an extended period of time. However, this compound 650 has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650. One direction is to investigate the potential of this compound 650 for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to explore the use of this compound 650 in combination with other drugs for the treatment of type 2 diabetes mellitus. Finally, there is a need for further research to understand the long-term safety and efficacy of this compound 650 in clinical practice.
合成法
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 is synthesized by a multi-step process that involves the coupling of 5-(4-imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxylic acid with the amine group of a lysine residue. The resulting product is then acylated with a fatty acid chain to improve the drug's pharmacokinetic properties. The final product is a white to off-white powder that is soluble in water and other polar solvents.
科学的研究の応用
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been extensively studied in preclinical and clinical trials for the treatment of type 2 diabetes mellitus. In preclinical studies, this compound 650 has been shown to improve glucose tolerance and reduce body weight in animal models of diabetes. In clinical trials, this compound 650 has been shown to improve glycemic control, reduce body weight, and improve cardiovascular risk factors in patients with type 2 diabetes mellitus.
特性
IUPAC Name |
5-(4-imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-13(19)10-7-12(21-8-10)14(20)17-4-1-11(2-5-17)18-6-3-16-9-18/h3,6-9,11H,1-2,4-5H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHIQZBMHCSYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=C2)C(=O)C3=CC(=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,5R)-3-[[[1H-imidazol-5-yl(phenyl)methyl]amino]methyl]-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B7440065.png)
![N-[(1R,2R)-4-[(4-chloropyrazol-1-yl)methyl]-2-hydroxycyclopentyl]-3-methylpyridine-4-sulfonamide](/img/structure/B7440067.png)
![(3R,5R)-1-[6-(dimethylamino)pyrimidin-4-yl]-5-[[(6-phenylpyrazin-2-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B7440082.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![[(3S,5R)-4-benzyl-3-[[(2-cyclopropylpyrimidin-5-yl)methylamino]methyl]-5-methylmorpholin-3-yl]methanol](/img/structure/B7440112.png)
![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)

![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)


![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)

